molecular formula C12H20N2O3 B7916179 [((S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid

[((S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid

Cat. No.: B7916179
M. Wt: 240.30 g/mol
InChI Key: BHQWQJDWCDQTRX-NSHDSACASA-N
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Description

[((S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid is a synthetic organic compound featuring a piperidine ring substituted with acetyl, cyclopropylamino, and acetic acid functional groups. Its molecular formula is C₁₂H₂₀N₂O₃, with a molar mass of 240.3 g/mol (). The (S)-stereochemistry at the piperidine-3-yl position distinguishes it from its enantiomeric (R)-form (CAS 926659-01-0, ).

Properties

IUPAC Name

2-[[(3S)-1-acetylpiperidin-3-yl]-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-9(15)13-6-2-3-11(7-13)14(8-12(16)17)10-4-5-10/h10-11H,2-8H2,1H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQWQJDWCDQTRX-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC[C@@H](C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid, identified by its CAS number 1353997-71-3, is a synthetic derivative belonging to the class of piperidine compounds. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of [(S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid typically involves several key steps:

  • Formation of the Piperidine Ring : The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors like 1,5-diaminopentane.
  • Introduction of the Cyclopropyl Group : This is achieved via cyclopropanation reactions using reagents such as diazomethane.
  • Attachment of the Amino-Acetic Acid Moiety : The final step involves linking the amino-acetic acid component to form the complete structure.

Biological Activity

The biological activity of [(S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid is significant due to its interaction with various biological targets. Below are some key findings on its pharmacological properties:

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit notable antimicrobial properties. For example, studies have shown that similar compounds demonstrate effective antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific Minimum Inhibitory Concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

The mechanism through which [(S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid exerts its effects involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to alterations in cellular signaling pathways, which may result in therapeutic effects .

Comparative Analysis

To better understand the unique properties of [(S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid, it is useful to compare it with other similar compounds:

Compound NameStructureNotable Activity
PiperidineC5H11NGeneral CNS effects
CyclopropylglycineC5H9NNeuroprotective effects
GlycineC2H5NO2Inhibitory neurotransmitter activity

The distinct combination of functional groups in [(S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid may confer unique biological activities compared to its analogs.

Case Studies

Several studies have investigated the biological properties of piperidine derivatives, including those structurally similar to [(S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid:

  • Antibacterial Studies : A study published in MDPI reported that certain piperidine derivatives exhibited MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating significant antibacterial potential .
  • Pharmacodynamics : Another study explored the pharmacokinetic profiles of piperidine-based compounds, revealing that modifications at various positions on the piperidine ring could enhance bioavailability and therapeutic efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Cyclopropyl vs. Methyl, Ethyl, and Isopropyl Groups
  • [((S)-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid (CAS 1354007-53-6): Replaces the cyclopropyl group with a methyl substituent. Molecular weight: 214.26 g/mol (vs. 240.3 for the cyclopropyl variant) ().
  • [(1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid and [(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid (): Ethyl and isopropyl substituents introduce larger alkyl groups, increasing hydrophobicity and steric bulk. These modifications could impact metabolic stability and membrane permeability.
Table 1: Substituent Comparison
Compound Name Substituent Molecular Weight (g/mol) Source
[((S)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid Cyclopropyl 240.3
[((S)-1-Acetyl-piperidin-3-yl)-methyl-amino]-acetic acid Methyl 214.26
[(1-Acetyl-piperidin-3-yl)-ethyl-amino]-acetic acid Ethyl Not reported
[(1-Acetyl-piperidin-3-yl)-isopropyl-amino]-acetic acid Isopropyl Not reported

Ring System Variations: Piperidin vs. Pyrrolidin

  • Example: [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid ().
  • Pyrrolidin Derivatives: Pyrrolidine (5-membered ring, one nitrogen) introduces higher ring strain and conformational flexibility. Example: [((R)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid ().

Impact : Piperidine derivatives are often preferred in drug design for their balance of rigidity and metabolic stability compared to pyrrolidine analogs .

Stereochemical Differences: (S)- vs. (R)-Enantiomers

  • This compound (): (S)-configuration at the piperidine-3-yl position.
  • [((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid (CAS 926659-01-0, ): (R)-configuration with identical molecular formula (C₁₂H₂₀N₂O₃) and weight (240.3 g/mol).

Significance : Enantiomers can exhibit divergent biological activities. For instance, one enantiomer may act as an agonist while the other is inactive or antagonistic .

Functional Group Variations: Acetyl vs. Fmoc

  • Acetyl Group :

    • Present in the target compound and most analogs (–7).
    • Enhances metabolic stability by protecting amine groups.
  • Fmoc-Protected Analogs :

    • Example: 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS 180576-05-0, ).
    • The bulky Fmoc group is typically used in peptide synthesis for temporary protection, suggesting different applications (e.g., solid-phase synthesis) compared to acetylated derivatives .

Research Implications and Limitations

  • Structural-Activity Relationships (SAR) : Cyclopropyl and larger substituents may enhance target selectivity but reduce solubility. Stereochemistry critically influences binding to chiral biological targets .
  • Limitations : Direct pharmacological data (e.g., IC₅₀, bioavailability) are absent in the provided evidence. Discontinued status () complicates practical comparisons.

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